

Assessing the Selectivity of FC9402 for Sulfide:Quinone Oxidoreductase (SQOR)

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Compound of Interest

Compound Name: FC9402

Cat. No.: B10854647

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A Comparative Guide for Researchers

This guide provides a detailed comparison of the novel sulfide:quinone oxidoreductase (SQOR) inhibitor, **FC9402**, with other known SQOR inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to FC9402 and SQOR

Sulfide:quinone oxidoreductase (SQOR) is a key mitochondrial enzyme that catalyzes the first irreversible step in the metabolism of hydrogen sulfide (H_2S), a critical signaling molecule.^[1] By linking H_2S metabolism to the mitochondrial electron transport chain via the coenzyme Q (CoQ) pool, SQOR plays a vital role in cellular bioenergetics and redox homeostasis. Given its central role, SQOR has emerged as a promising therapeutic target for conditions associated with dysregulated H_2S signaling.

FC9402 is a potent and selective inhibitor of SQOR, identified from the patent WO 2020/146636 A1.^{[2][3]} Extensive research has been conducted on a closely related or identical compound, referred to as STI1, which demonstrates a high affinity for SQOR. This guide will present the selectivity profile of this class of inhibitors against other mitochondrial enzymes that also utilize Coenzyme Q.

Comparative Analysis of SQOR Inhibitors

FC9402 and its analogs are among the most potent SQOR inhibitors reported to date. The following table summarizes the in vitro potency of **FC9402/STI1** and other comparable SQOR inhibitors.

Compound	Target	IC ₅₀ (nM)	Chemical Class	Reference
FC9402/STI1	Human SQOR	29	2,4-diphenylpyridine derivative	[4] [5]
HTS07545	Human SQOR	30	2,4-diphenylpyridine derivative	[4]
HTS12411	Human SQOR	≤ 30	2,4-diphenylpyridine derivative	[4]
RH00520	Human SQOR	≤ 30	2,4-diphenylpyridine derivative	[4]

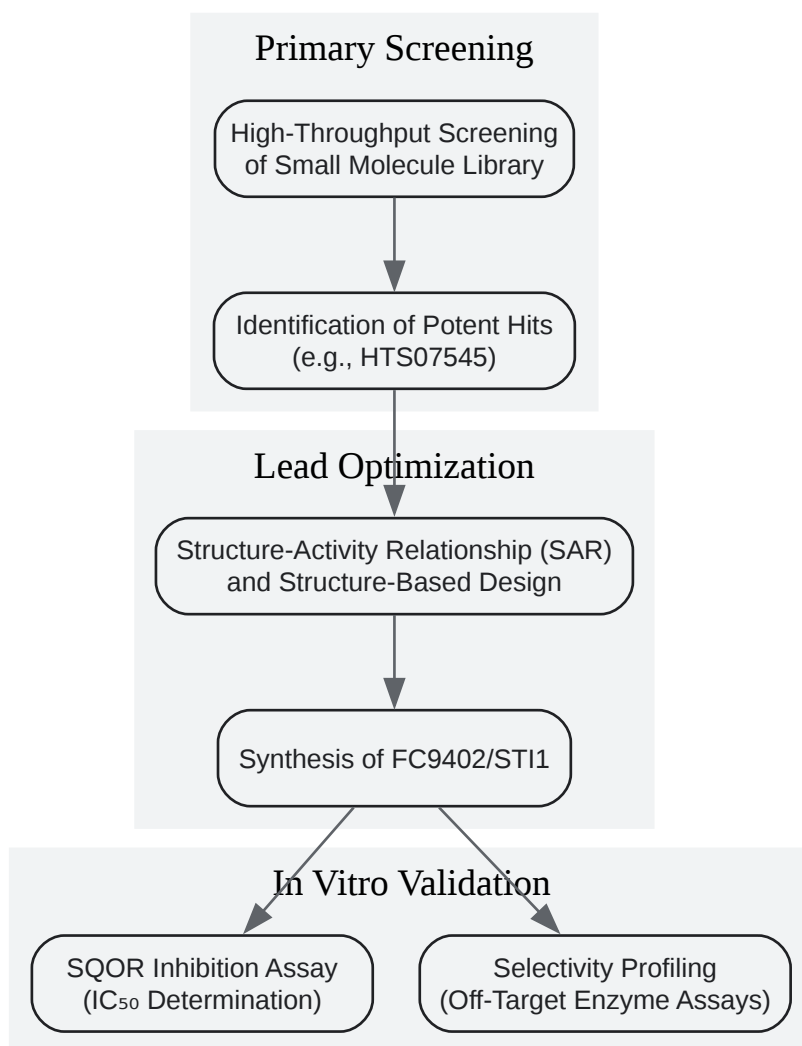
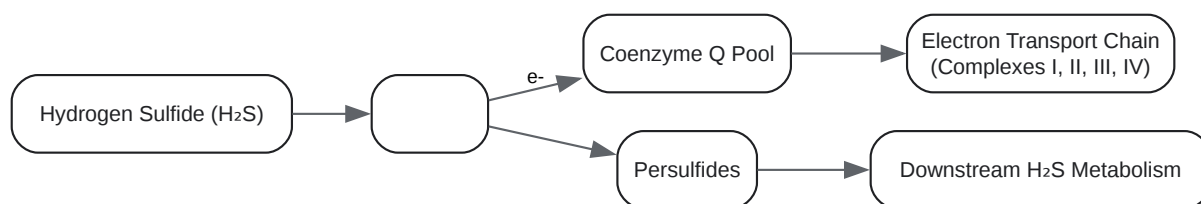
Selectivity Profile of FC9402/STI1

A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins. The selectivity of STI1 was assessed against a panel of other mammalian Coenzyme Q-dependent mitochondrial enzymes. The results demonstrate a high degree of selectivity for SQOR.

Off-Target Enzyme	IC ₅₀ (μM)	Selectivity Index (IC ₅₀ Off-Target / IC ₅₀ SQOR)	Reference
Mitochondrial Complex I	~460	~15,862	[4]
Dihydroorotate Dehydrogenase (DHODH)	~300	~10,345	[4]
Mitochondrial Complex II	> 1000	> 34,483	[4]
Mitochondrial Complex III	> 1000	> 34,483	[4]
Electron Transferring Flavoprotein:Ubiquino ne Oxidoreductase (ETF:QO)	> 100	> 3,448	[4]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.



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